Bicyclomycin benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

双环霉素苯甲酸酯是一种广谱抗生素,对革兰氏阴性菌和革兰氏阳性菌均具有活性。它是双环霉素的衍生物,双环霉素于 1972 年首次从链霉菌属中分离出来。 双环霉素苯甲酸酯因其独特的作用机制而闻名,它靶向细菌中的转录终止因子 Rho,使其成为临床和研究环境中的宝贵工具 .

准备方法

合成路线和反应条件: 双环霉素苯甲酸酯的合成涉及双环霉素与苯甲酸的酯化反应。该反应通常需要使用偶联剂,如二环己基碳二亚胺 (DCC),在催化剂如 4-二甲氨基吡啶 (DMAP) 的存在下进行。该反应在室温下于二氯甲烷等有机溶剂中进行。 然后使用色谱技术纯化产物 .

工业生产方法: 双环霉素苯甲酸酯的工业生产遵循类似的合成路线,但规模更大。该过程包括链霉菌属的发酵以产生双环霉素,然后进行化学修饰以获得苯甲酸酯。 发酵过程针对高产量进行了优化,随后的化学反应使用工业反应器和纯化系统进行放大 .

化学反应分析

反应类型: 双环霉素苯甲酸酯会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物,这些衍生物可能表现出不同程度的生物活性。

还原: 还原反应可以修饰双环霉素核心上的官能团,可能改变其抗生素特性。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤代烷和酰氯等试剂用于取代反应

主要产物: 从这些反应中形成的主要产物是双环霉素苯甲酸酯的各种衍生物,每种衍生物可能具有不同的生物活性。 这些衍生物通常被研究以了解它们增强的或修饰的抗生素特性 .

科学研究应用

Scientific Research Applications

-

Treatment of Multidrug-Resistant Infections

- Bicyclomycin benzoate has shown significant bacteriostatic activity against various multidrug-resistant Gram-negative pathogens, including Escherichia coli and Klebsiella pneumoniae. Research indicates that it can enhance the lethality of other antibiotics when used in combination, such as doxycycline, transforming it into a bactericidal agent .

- Potential for Drug Repurposing

- In Vivo Efficacy

Data Tables

The following tables summarize key findings related to the efficacy of this compound against multidrug-resistant bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Pathogens

| Pathogen | MIC (µg/mL) | Resistance Profile |

|---|---|---|

| Escherichia coli | 0.5 | Carbapenem-resistant |

| Klebsiella pneumoniae | 1.0 | Extended-spectrum β-lactamase (ESBL) |

| Pseudomonas aeruginosa | 4.0 | Multidrug-resistant |

Table 2: Synergistic Effects of this compound with Other Antibiotics

| Combination | Effectiveness | Observations |

|---|---|---|

| Bicyclomycin + Doxycycline | Enhanced lethality | Significant reduction in bacterial load |

| Bicyclomycin + Meropenem | Moderate synergy | Increased susceptibility observed |

Case Studies

- Case Study: Efficacy Against Carbapenem-Resistant E. coli

- Case Study: Combination Therapy

作用机制

双环霉素苯甲酸酯通过选择性抑制细菌中的 Rho 转录终止因子发挥作用。Rho 是一种 ATP 依赖性解旋酶,在细菌基因组中特定位点的转录终止中起着至关重要的作用。双环霉素苯甲酸酯通过与 Rho 结合来破坏其功能,导致不完全转录本的积累,最终导致细菌细胞死亡。 这种独特的作用机制使双环霉素苯甲酸酯成为研究细菌转录和开发新型抗生素的宝贵工具 .

类似化合物:

双环霉素: 双环霉素苯甲酸酯的母体化合物,具有类似的抗生素特性,但没有苯甲酸酯修饰。

二酮哌嗪类: 双环霉素所属的一类化合物,以其多样的生物活性而闻名。

其他 Rho 抑制剂: 抑制 Rho 因子的化合物,虽然双环霉素苯甲酸酯在选择性抑制方面是独特的

独特性: 双环霉素苯甲酸酯因其对 Rho 转录终止因子的选择性抑制而独一无二,这是一种在其他抗生素中不常见的机制。 这种选择性使其成为宝贵的科研工具,也是开发针对耐药细菌菌株的新型抗生素的潜在候选者 .

相似化合物的比较

Bicyclomycin: The parent compound of bicyclomycin benzoate, with similar antibiotic properties but without the benzoate ester modification.

Diketopiperazines: A class of compounds to which bicyclomycin belongs, known for their diverse biological activities.

Other Rho Inhibitors: Compounds that inhibit the Rho factor, though this compound is unique in its selective inhibition

Uniqueness: this compound is unique due to its selective inhibition of the Rho transcription termination factor, a mechanism not commonly found in other antibiotics. This selectivity makes it a valuable research tool and a potential candidate for developing new antibiotics targeting resistant bacterial strains .

属性

CAS 编号 |

37134-40-0 |

|---|---|

分子式 |

C19H22N2O8 |

分子量 |

406.4 g/mol |

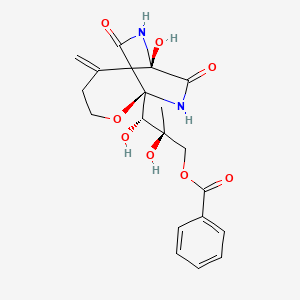

IUPAC 名称 |

[(2S,3S)-2,3-dihydroxy-3-[(6S)-6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl]-2-methylpropyl] benzoate |

InChI |

InChI=1S/C19H22N2O8/c1-11-8-9-29-19(16(25)20-18(11,27)15(24)21-19)14(23)17(2,26)10-28-13(22)12-6-4-3-5-7-12/h3-7,14,23,26-27H,1,8-10H2,2H3,(H,20,25)(H,21,24)/t14-,17-,18-,19?/m0/s1 |

InChI 键 |

YYGLCPHONATYBU-CTQCHYAJSA-N |

SMILES |

CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O |

手性 SMILES |

C[C@](COC(=O)C1=CC=CC=C1)([C@@H](C23C(=O)N[C@](C(=C)CCO2)(C(=O)N3)O)O)O |

规范 SMILES |

CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O |

外观 |

White solid |

同义词 |

FR2054 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。